YS 035 hydrochloride, chemically known as NN-bis-(3,4-dimethoxyphenethyl)-N-methylamine hydrochloride, is a synthetic organic compound that has garnered significant interest in various scientific research domains. [] It belongs to the class of compounds known as verapamil derivatives due to its structural similarity to the calcium channel blocker verapamil. [] YS 035 hydrochloride is primarily recognized for its calcium antagonist properties, which have led to its investigation in various physiological and pharmacological studies. []
YS-035 hydrochloride is classified under pharmacological agents that modulate calcium signaling pathways. It is sourced from chemical suppliers specializing in research-grade compounds, notably Cayman Chemical, which markets it for laboratory use only and emphasizes its application in research settings rather than clinical use .
The synthesis of YS-035 hydrochloride involves several chemical reactions typical of organic synthesis pathways. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The detailed reaction conditions (temperature, pressure, solvents) are often optimized based on the specific laboratory protocols employed by chemists working with this compound.
The molecular structure of YS-035 hydrochloride can be represented using various chemical notation systems. Its structural formula shows multiple functional groups that contribute to its pharmacological activity:
The compound features a complex arrangement of aromatic rings and methoxy groups that enhance its interaction with biological targets .
YS-035 hydrochloride participates in several chemical reactions relevant to its function as a calcium uptake inhibitor:
These reactions are fundamental in characterizing the pharmacodynamics of YS-035 hydrochloride.
The mechanism of action for YS-035 hydrochloride primarily revolves around its ability to impede calcium influx through sodium/calcium exchangers. This inhibition leads to:
Experimental data suggest that these mechanisms are crucial for understanding various cardiovascular and neurological functions impacted by calcium signaling .
YS-035 hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 395.9 g/mol |
Appearance | Crystalline solid |
Solubility | DMF: 1 mg/ml |
DMSO: 5 mg/ml | |
PBS (pH 7.2): 5 mg/ml | |
Storage Temperature | -20°C |
These properties indicate its stability under controlled conditions and provide guidelines for handling and storage in laboratory settings .
YS-035 hydrochloride has significant applications in scientific research:
YS-035 hydrochloride (N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride; CAS 89805-39-0) is a verapamil derivative that potently suppresses key repolarizing potassium currents in cardiac tissue. Electrophysiological studies in sheep cardiac Purkinje fibres demonstrate its dual inhibition of delayed rectifier potassium currents (Iₖ) and pacemaker currents (I₄) [1] [3]. At concentrations of 10–100 μM, YS-035 significantly prolongs action potential duration (APD), measured at the repolarization level of -60 mV (APD₋₆₀), by 115% of baseline values without frequency dependence (0.17–2 Hz) [1] [6]. This distinguishes it from pure calcium channel blockers, as its primary electrophysiological action targets K⁺ efflux pathways essential for cardiac repolarization.
The molecular mechanism involves voltage-dependent blockade of K⁺ channels, particularly those mediating the rapid component of delayed rectifier current (Iₖᵣ). Voltage-clamp experiments reveal that YS-035 reduces outward K⁺ conductance by binding to the pore-forming α-subunits of Kv11.1 (hERG) and Kv7.1 (KCNQ1) channels, thereby delaying membrane repolarization [3] [7]. This inhibition increases the cardiac action potential plateau duration, creating a substrate for calcium overload-mediated afterdepolarizations. Unlike classical potassium blockers, YS-035 simultaneously modulates calcium ion cellular uptake and mitochondrial calcium efflux, indicating a complex multi-channel pharmacodynamic profile [6].
Table 1: Electrophysiological Effects of YS-035 Hydrochloride in Cardiac Tissue
Parameter | Baseline Value | Change with YS-035 (10 μM) | Mechanistic Target |
---|---|---|---|
APD₋₆₀ (repolarization) | Reference | +15% prolongation | Iₖᵣ, Iₖₛ inhibition |
Outward K⁺ current | 100% conductance | 40-60% reduction | Kv11.1/Kv7.1 blockade |
Pacemaker current (I₄) | Normal diastolic depolarization | 55-70% suppression | HCN channel modulation |
Mitochondrial Ca²⁺ flux | Physiological cycling | Disrupted efflux | Na⁺/Ca²⁺ exchange inhibition (Kᵢ=28 μM) |
The action potential-prolonging effects of YS-035 hydrochloride stem from its coordinated suppression of multiple repolarization pathways. In addition to inhibiting outward K⁺ currents, it potently blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the pacemaker current (I₄) in sinoatrial node cells and Purkinje fibres [1] [7]. This dual action creates a unique electrophysiological fingerprint: delayed repolarization in working myocardium coupled with reduced automaticity in pacemaker tissues.
Biophysical analyses indicate that YS-035 shifts the voltage dependence of HCN channel activation toward more positive potentials, reducing the slope of diastolic depolarization [1]. This results in bradycardia at higher concentrations (100 μM), though the compound exhibits no significant effect on contractility at therapeutic concentrations [3]. The action potential prolongation is mechanistically distinct from congenital long QT syndromes, as it primarily affects mid-repolarization phases rather than terminal repolarization. This creates a lower risk of transmural dispersion of repolarization—a key determinant of arrhythmogenicity [7].
Comparative studies with pure calcium blockers show YS-035 produces greater action potential prolongation than equimolar verapamil, despite weaker L-type Ca²⁺ channel blockade [1] [6]. This confirms its primary mechanism resides in K⁺ current suppression rather than calcium channel modulation. The combined inhibition of Iₖ and I₄ currents establishes YS-035 as a prototype for class III antiarrhythmic agents with additional heart rate-lowering properties.
Unlike dihydropyridine (DHP) calcium channel blockers (e.g., nifedipine) or phenylalkylamines (e.g., verapamil), YS-035 hydrochloride exhibits a distinct multi-channel pharmacodynamic profile. While classical L-type calcium channel blockers primarily reduce calcium influx during the action potential plateau, YS-035 exerts weaker effects on Cav1.2 (L-type) channels but stronger inhibition of K⁺ channels [4] [8]. This mechanistic divergence translates to differential therapeutic effects:
Table 2: Selectivity Profile Comparison of YS-035 vs. Classical Calcium Channel Blockers
Property | YS-035 Hydrochloride | DHP-CCBs (e.g., Amlodipine) | Non-DHP-CCBs (e.g., Verapamil) |
---|---|---|---|
Primary Target | K⁺ outward currents (Iₖᵣ, Iₖₛ) | L-type Ca²⁺ channels | L-type Ca²⁺ channels |
Secondary Targets | Pacemaker current (I₄), Na⁺/Ca²⁺ exchanger | N-type Ca²⁺ channels (some agents) | T-type Ca²⁺ channels |
Vascular Potency | Low | High | Moderate |
Cardiac AP Prolongation | High (K⁺ channel blockade) | Low | Moderate (Ca²⁺ channel blockade) |
Heart Rate Effect | Decrease (I₄ suppression) | Reflex increase | Decrease (SA node suppression) |
Clinical Applications | Antiarrhythmic (investigational) | Hypertension, angina | Hypertension, angina, arrhythmias |
Large-scale hypertension trials reveal that while DHP-CCBs reduce cardiovascular events by 15–20% in high-risk patients, they increase heart failure risk by 37% compared to diuretics [4]. YS-035’s mechanism avoids this liability by preserving calcium-dependent contractility. Its action potential-prolonging effects mirror those of pure potassium channel blockers (e.g., dofetilide), but with additional automaticity suppression via I₄ inhibition—potentially offering superior safety in ischemic substrates [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7